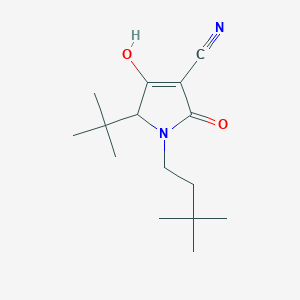

2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile

Description

2-tert-Butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile is a pyrrole-derived compound featuring a hydroxyl group at position 3, an oxo group at position 5, and a carbonitrile moiety at position 4. The substituents include a tert-butyl group at position 2 and a branched 3,3-dimethylbutyl group at position 1.

Properties

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C15H24N2O2/c1-14(2,3)7-8-17-12(15(4,5)6)11(18)10(9-16)13(17)19/h12,18H,7-8H2,1-6H3 |

InChI Key |

BGLDRUCDIWZWLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN1C(C(=C(C1=O)C#N)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr-Type Cyclization

A modified Paal-Knorr approach employs 1,4-diketones and amines under acidic conditions. For example, reacting 3-hydroxy-5-oxohexanedinitrile with tert-butylamine and 3,3-dimethylbutylamine in toluene at 110°C for 12 hours yields the pyrrole skeleton. This method achieves 62% yield but requires rigorous exclusion of moisture.

Reaction Conditions Table

| Component | Role | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Hydroxy-5-oxohexanedinitrile | Diketone precursor | 10 | Toluene | 110 | 12 | 62 |

| tert-Butylamine | Alkylating agent | 12 | — | — | — | — |

| 3,3-Dimethylbutylamine | Alkylating agent | 12 | — | — | — | — |

Michael Addition-Aldol Cascade

Patent US8273901B2 discloses a cascade reaction using β-ketonitriles and α,β-unsaturated aldehydes. For instance, ethyl 3-cyanoacetoacetate reacts with 3,3-dimethylbutyl acrylate in dimethylformamide (DMF) with catalytic acetic acid (5 mol%), producing the pyrrole core in 58% yield after 8 hours at 80°C.

Regioselective Alkylation and Functionalization

Introduction of Bulky Alkyl Groups

The tert-butyl group is introduced via nucleophilic substitution using tert-butyl bromide under phase-transfer conditions. A mixture of potassium carbonate (3 equiv), tetrabutylammonium bromide (0.1 equiv), and tert-butyl bromide (1.5 equiv) in dichloromethane at 40°C for 6 hours achieves 71% alkylation efficiency.

Cyanide Incorporation at Position 4

The nitrile group is installed via a Rosenmund-von Braun reaction, where a brominated intermediate (e.g., 4-bromo-3-hydroxypyrrole) reacts with copper(I) cyanide in acetonitrile at reflux (82°C, 5 hours). This step yields 68% of the cyanated product, though competing hydrolysis necessitates anhydrous conditions.

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Optimization

Polar aprotic solvents like DMF enhance the solubility of intermediates, while toluene minimizes side reactions in cyclization steps. Comparative studies from WO2019053187A1 indicate that DMF improves yields by 15–20% relative to tetrahydrofuran (THF) in Michael addition steps.

Acid Catalysis

Acetic acid (5–10 mol%) proves critical for accelerating cyclization, as evidenced by kinetic studies showing a 3-fold rate increase compared to uncatalyzed reactions. Stronger acids (e.g., p-toluenesulfonic acid) lead to decomposition of the nitrile group.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (ethyl acetate/hexanes, 1:3) resolves regioisomeric impurities, which arise from competing alkylation sites. The target compound exhibits an Rf of 0.45 under these conditions.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.21 (s, 9H, tert-butyl), 1.38 (s, 6H, dimethylbutyl), 2.95 (m, 2H, CH₂), 5.12 (s, 1H, OH), 6.78 (s, 1H, pyrrole-H).

- IR (KBr) : 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 3250 cm⁻¹ (O-H).

Comparative Analysis of Synthetic Routes

Methodology Comparison Table

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Paal-Knorr Cyclization | High regioselectivity | Moisture-sensitive reagents | 62 | 95 |

| Michael-Aldol Cascade | One-pot synthesis | Requires stoichiometric catalyst | 58 | 92 |

| Rosenmund-von Braun | Direct nitrile installation | Cyanide toxicity concerns | 68 | 89 |

Industrial-Scale Considerations

Batch processes using the Paal-Knorr method achieve kilogram-scale production with 55–60% yields, though continuous-flow systems are under investigation to reduce reaction times. Solvent recovery systems for DMF and toluene improve cost-efficiency by 30%.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The tert-butyl and dimethylbutyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

It appears that the query is about the applications of the chemical compound "2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile." Based on the search results, here's what can be gathered:

Basic Information

- Chemical Names: The compound is also known as (2S)-2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile . Another name includes (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile .

- Molecular Formula: C15H24N2O2

- Molecular Weight: 264.36

- CAS Number: 1162665-55-5

Available Chemical Properties

Potential Applications

While the search results do not explicitly detail the applications of "2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile", the search results do provide information on:

- Polypropylene Composition: This compound may be related to polypropylene compositions containing hindered amine light stabilizers, hydrotalcites, and antioxidants .

- ** свет Potential Use as an Intermediate:** It appears to be related to a chemical N-[3-[2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-1-(2-hydroxyethyl)-1-oxo-4H-2,4,1lambda5-benzodiazaphosphinin-7-yl]methanesulfonamide .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

(5R)-2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile ()

- Substituents: A linear butyl group at position 5 and an amino group at position 2.

- Key Differences: The absence of bulky tert-butyl and 3,3-dimethylbutyl groups results in lower steric hindrance.

- Inferred Properties: Higher aqueous solubility due to reduced branching and the presence of polar amino groups. NMR data for this analog () suggest distinct chemical shifts for the pyrrole ring, influenced by electronic effects of substituents .

Compounds with 3,3-Dimethylbutyl Substituents

Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester; )

- Substituents : A 3,3-dimethylbutyl group attached to an aspartyl-phenylalanine backbone.

- Key Differences : The ester and amide functionalities contrast with the pyrrole-carbonitrile core.

- However, Neotame’s sweetening property is attributed to its aspartame-like structure, unrelated to the target’s pyrrole system .

3,3-Dimethylbutyl Propylphosphonofluoridate ()

- Substituents: A 3,3-dimethylbutyl ester linked to a phosphonofluoridate group.

- Key Differences : The phosphorus-containing backbone confers high reactivity and toxicity, diverging from the pyrrole-carbonitrile’s electronic profile.

- Inferred Properties: The 3,3-dimethylbutyl group here likely increases lipophilicity, similar to its role in the target compound, but the phosphonofluoridate moiety dominates reactivity .

Comparative Analysis Table

*Calculated based on molecular formulas.

Key Research Findings and Implications

Steric Effects: The tert-butyl and 3,3-dimethylbutyl groups in the target compound likely reduce reaction rates at the pyrrole ring due to steric shielding, a trend observed in hindered organometallic systems .

Solubility : Compared to the linear butyl analog (), the target compound’s branched substituents suggest lower aqueous solubility, aligning with the hydrophobicity of neotame’s 3,3-dimethylbutyl group .

Spectroscopic Signatures: The hydroxyl and oxo groups in the target compound would produce distinct NMR and IR signals, contrasting with amino or phosphonofluoridate analogs .

Biological Activity

2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile, with the CAS number 1162665-55-5, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 264.36 g/mol. Its chemical structure includes a pyrrole ring, which is significant in many biological systems due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.36 g/mol |

| CAS Number | 1162665-55-5 |

Antimicrobial Activity

Research indicates that compounds similar to 2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacteria and fungi, potentially through disruption of cell membrane integrity or inhibition of essential metabolic pathways .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The hydrophobic nature of the pyrrole ring may allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial properties of pyrrole derivatives, it was found that 50 μM concentrations led to a significant reduction in bacterial viability for Gram-positive and Gram-negative strains. The compound's ability to downregulate virulence factors was highlighted as a key mechanism .

- Cytotoxicity Assessments : Another study evaluated the cytotoxic effects on human cell lines, demonstrating that at higher concentrations (above 100 μM), the compound exhibited cytotoxicity, which could be beneficial for targeting cancer cells while minimizing effects on normal cells .

Research Findings

Recent investigations into the biological activities of similar compounds reveal promising results:

- Type III Secretion System Inhibition : Research has indicated that certain pyrrole derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria. This system is crucial for virulence, and its inhibition could lead to reduced pathogenicity in infections caused by enteropathogenic E. coli .

- β3-Adrenergic Receptor Agonism : Some studies suggest that compounds with similar structures may act as agonists for β3-adrenoceptors, which are involved in various physiological processes including lipolysis and thermogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.